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Abstract

This technical guide provides a comprehensive overview of 6-methoxybenzofuran-2-
carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry.
We delve into its molecular structure, physicochemical and spectroscopic properties, and
detailed synthetic methodologies. The guide explores the compound's reactivity, underpinned
by its distinct functional groups, and highlights its pivotal role as a scaffold in the development
of novel therapeutic agents. This document is intended for researchers, chemists, and drug
development professionals seeking to leverage the unique characteristics of this versatile
molecule.

Introduction: The Significance of the Benzofuran
Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged
scaffold found in a multitude of natural products and synthetic compounds with significant
biological activity.[1][2] These compounds exhibit a wide array of pharmacological properties,
including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] 6-
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Methoxybenzofuran-2-carbaldehyde (CAS No. 53860-74-5) emerges as a particularly
valuable derivative. Its structure incorporates an electron-donating methoxy group and a
reactive aldehyde functionality, making it an exceptionally versatile intermediate for the
synthesis of more complex, biologically active molecules.[1] Understanding its fundamental
properties is crucial for its effective application in research and drug development.

Molecular Structure and Physicochemical
Properties

6-Methoxybenzofuran-2-carbaldehyde is an organic compound featuring a benzofuran core
substituted with a methoxy group (-OCH?s) at the 6-position and a carbaldehyde (formyl, -CHO)
group at the 2-position.[1] The interplay between the aromatic system and these functional
groups dictates its chemical behavior and potential for further elaboration.

The key physicochemical properties of this compound are summarized in the table below for
quick reference.

Property Value Reference(s)
CAS Number 53860-74-5 [1][5]
Molecular Formula C10HsO3 [1][5]
Molecular Weight 176.17 g/mol [1][5]
6-methoxy-1-benzofuran-2-
IUPAC Name [1]
carbaldehyde
Appearance Solid
Melting Point 78-80 °C
- ) 296.0 + 20.0 °C (at 760
Boiling Point
mmHgQ)
COC1=CC2=C(C=C1)C=C(02
SMILES
)C=0
GOFAYQFZGHXFTL-
InChl Key [1]
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Spectroscopic Profile for Structural Elucidation

The unambiguous identification and purity assessment of 6-methoxybenzofuran-2-
carbaldehyde rely on a combination of spectroscopic techniques. The expected spectral
features are outlined below, providing a self-validating system for characterization.

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum provides a
detailed map of the proton environment. Key expected signals include:

o Adistinct singlet in the downfield region (6 9.5-10.5 ppm) corresponding to the highly
deshielded aldehyde proton.

o A sharp singlet around 6 3.8-4.0 ppm for the three protons of the methoxy group.

o A series of signals in the aromatic region (& 7.0-8.0 ppm) representing the protons on the
benzofuran ring system, with coupling patterns indicative of their substitution.

e 13C NMR Spectroscopy: This technique identifies all unique carbon environments within the
molecule. Expected resonances include:

o Asignal at ~d 180-190 ppm for the carbonyl carbon of the aldehyde.

o Signals in the aromatic/olefinic region (6 110-160 ppm) for the carbons of the benzofuran
core.

o Apeak around & 55-60 ppm corresponding to the methoxy group carbon.

« Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional
groups by their characteristic vibrational frequencies.[6]

o A strong, sharp absorption band around 1680-1700 cm~1 is indicative of the C=0 stretch
of the conjugated aldehyde.

o Multiple bands in the 1450-1600 cm~1 region correspond to C=C stretching vibrations
within the aromatic rings.

o Strong C-O stretching bands for the ether linkages (methoxy and furan ring) will appear in
the 1000-1300 cm~1 region.[7]
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e Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information
about the molecule's fragmentation pattern.[8]

o The electron-impact (El) mass spectrum should show a prominent molecular ion (M)
peak at m/z = 176, confirming the molecular weight.

o Common fragmentation pathways may include the loss of a hydrogen radical (M-1), a
formyl radical (M-29), or a methyl radical from the methoxy group (M-15).

Synthesis and Chemical Reactivity

The utility of 6-methoxybenzofuran-2-carbaldehyde as a synthetic intermediate stems from
its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy: Vilsmeier-Haack Formylation

A common and efficient method for introducing a formyl group onto an electron-rich aromatic
ring is the Vilsmeier-Haack reaction.[9] This approach is well-suited for the synthesis of 6-
methoxybenzofuran-2-carbaldehyde from the corresponding 6-methoxybenzofuran
precursor. The electron-donating nature of the methoxy group and the inherent reactivity of the
benzofuran ring facilitate electrophilic substitution at the C2 position.

Electrophilic
[G-Methoxybenzofuran) Attack at C2

N [Electrophilic Iminium Ion] )
Hydrolysis

Intermediate

[Vllsmeler Reagent] I—>[6-Methoxybenzofuranj

(POCIs, DMF) 2-carbaldehyde
Agqueous Workup
(e.g., H20, NaOAc)

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.benchchem.com/product/b1616839?utm_src=pdf-body
https://www.researchgate.net/publication/265515022_Reactivity_of_Benzofuran_Derivatives
https://www.benchchem.com/product/b1616839?utm_src=pdf-body
https://www.benchchem.com/product/b1616839?utm_src=pdf-body
https://www.benchchem.com/product/b1616839?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reagent Preparation: In a three-necked flask under an inert atmosphere (N2), cool
dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCIs, 1.2 eq.)
dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to
form the Vilsmeier reagent.

o Reaction: Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of DMF or a suitable
solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent
at 0 °C.

e Heating: After the addition is complete, allow the reaction to warm to room temperature and
then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.

o Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed
ice containing sodium acetate (3-5 eq.). Stir vigorously until the intermediate hydrolyzes
completely.

o Extraction: Extract the agueous mixture with a suitable organic solvent (e.g., ethyl acetate,
3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the resulting crude solid by
column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield
the pure product.

Chemical Reactivity

The reactivity of 6-methoxybenzofuran-2-carbaldehyde is dominated by its aldehyde group
and the electron-rich nature of the benzofuran nucleus.[1]

e Reactions at the Aldehyde Group: The formyl group is a prime site for nucleophilic addition
and condensation reactions. This allows for the construction of a vast array of derivatives,
including alcohols (via reduction), carboxylic acids (via oxidation), imines/schiff bases (via
condensation with amines), and alkenes (via Wittig or Horner-Wadsworth-Emmons
reactions).[1]

o Reactions on the Benzofuran Ring: The benzofuran ring system is generally susceptible to
electrophilic substitution. However, the aldehyde group at C2 is electron-withdrawing, which
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deactivates the ring towards further electrophilic attack. Reactions like nitration or
halogenation, if they occur, would likely be directed to the benzene portion of the scaffold.

Caption: Key reaction pathways for 6-methoxybenzofuran-2-carbaldehyde.

Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, and 6-methoxybenzofuran-
2-carbaldehyde serves as a critical starting point for creating novel drug candidates.[1] Its
derivatives have been investigated for a range of therapeutic applications.

o Anticancer Agents: Many benzofuran derivatives have demonstrated significant cytotoxicity
against various cancer cell lines.[2] The aldehyde can be converted into hydrazones,
pyrazolines, or other heterocyclic systems known to possess antitumor activity.[2] For
example, Moracin M, a 2-arylbenzofuran, has shown activity against human melanoma cells.

[4]

o Anti-Alzheimer's Agents: The scaffold has been used to develop dual inhibitors of
cholinesterases (AChE and BChE) and 3-secretase (BACEL), key enzymes in the pathology
of Alzheimer's disease.[10] The aldehyde handle allows for the introduction of
pharmacophores that can interact with the active sites of these enzymes.

e Antimicrobial Agents: The benzofuran core is present in compounds with potent antibacterial
and antifungal properties.[11] 6-Methoxybenzofuran-2-carbaldehyde can be elaborated
into Schiff bases or chalcone-like structures, which are classes of compounds frequently
associated with antimicrobial activity.

» Neuroprotective Agents: Certain benzofuran-type stilbenes isolated from natural sources
have shown significant neuroprotective activity against glutamate-induced cell death.[3] This
highlights the potential of the core structure in developing treatments for neurodegenerative
disorders.
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Caption: Role as a scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-methoxybenzofuran-2-carbaldehyde is
essential.

o Hazard Statements: The compound is classified as acutely toxic if swallowed (H301) and
may cause skin, eye, and respiratory irritation.[12]

o Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

o Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly
under an inert atmosphere, and protected from moisture.
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Conclusion and Future Outlook

6-Methoxybenzofuran-2-carbaldehyde is a high-value chemical intermediate with a well-
defined molecular structure and predictable reactivity. Its straightforward synthesis and the
versatility of its aldehyde functional group make it an ideal platform for the generation of
diverse molecular libraries. Its central role in the synthesis of compounds targeting cancer,
neurodegenerative diseases, and microbial infections underscores its continued importance in
the field of drug discovery. Future research will likely focus on developing more efficient, one-
pot synthetic methodologies and exploring its application in novel therapeutic areas through the
design of innovative derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy 6-Methoxybenzofuran-2-carbaldehyde | 53860-74-5 [smolecule.com]

2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

. mdpi.com [mdpi.com]

. uu.diva-portal.org [uu.diva-portal.org]

. 53860-74-5 | 6-Methoxybenzofuran-2-carbaldehyde - AiFChem [aifchem.com]
. www2.chem.wisc.edu [www2.chem.wisc.edu]

. scribd.com [scribd.com]

. lehigh.edu [lehigh.edu]

°
(o] [00] ~ » ol iy w

. researchgate.net [researchgate.net]

e 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-
Alzheimer’s disease agents - PMC [pmc.ncbi.nim.nih.gov]

e 11. pubs.rsc.org [pubs.rsc.org]

e 12. 2-Benzofurancarboxaldehyde | C9H602 | CID 61341 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1616839?utm_src=pdf-body
https://www.benchchem.com/product/b1616839?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s1927861
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://www.mdpi.com/1420-3049/22/2/236
https://uu.diva-portal.org/smash/get/diva2:2005380/FULLTEXT01.pdf
https://www.aifchem.com/product-ACBYCV905
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.scribd.com/document/340242126/spec-ir-nmr-spectra-tables-pdf
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.researchgate.net/publication/265515022_Reactivity_of_Benzofuran_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765280/
https://pubs.rsc.org/en/content/getauthorversionpdf/c5ra20658h
https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzofurancarboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzofurancarboxaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [6-Methoxybenzofuran-2-carbaldehyde molecular
structure and properties.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-
molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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